molecular formula C29H27AsSi B14509043 {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane CAS No. 63495-02-3

{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane

Cat. No.: B14509043
CAS No.: 63495-02-3
M. Wt: 478.5 g/mol
InChI Key: JEJNHRULGHKBID-UHFFFAOYSA-N
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Description

{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is a complex organoarsenic compound with a unique structure that combines silicon, arsenic, and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane typically involves the reaction of methyl(diphenyl)silylacetylene with bis(4-methylphenyl)arsenic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification using techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

    Reduction: The arsenic center can be reduced to form lower oxidation state arsenic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is not well-documented. its effects are likely mediated through interactions with cellular components, potentially disrupting normal cellular functions. The molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its interaction with enzymes or other proteins .

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.

    Diphenylmethylarsine: Similar structure but with a methyl group instead of the silyl group.

    Phenylarsine oxide: Contains an arsenic-oxygen bond and is used in various chemical applications.

Uniqueness

{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is unique due to the presence of both silicon and arsenic in its structure, which imparts distinct chemical properties and potential reactivity. This combination is not commonly found in other organoarsenic compounds, making it a subject of interest for further research and development .

Properties

CAS No.

63495-02-3

Molecular Formula

C29H27AsSi

Molecular Weight

478.5 g/mol

IUPAC Name

2-[methyl(diphenyl)silyl]ethynyl-bis(4-methylphenyl)arsane

InChI

InChI=1S/C29H27AsSi/c1-24-14-18-26(19-15-24)30(27-20-16-25(2)17-21-27)22-23-31(3,28-10-6-4-7-11-28)29-12-8-5-9-13-29/h4-21H,1-3H3

InChI Key

JEJNHRULGHKBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As](C#C[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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